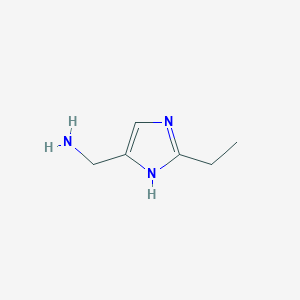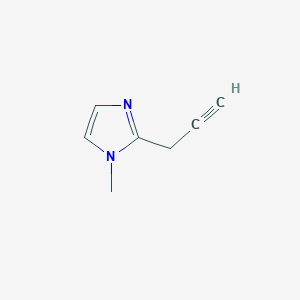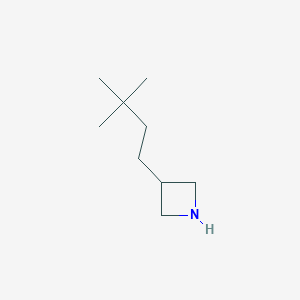
3-(3,3-Dimethylbutyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.25 g/mol . Azetidines, including this compound, are of great interest in organic synthesis and medicinal chemistry due to their stability and reactivity .
Preparation Methods
The synthesis of 3-(3,3-Dimethylbutyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-(3,3-Dimethylbutyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-Dimethylbutyl)azetidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)azetidine involves its interaction with molecular targets and pathways within cells. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical reactions. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
3-(3,3-Dimethylbutyl)azetidine can be compared with other azetidines and related nitrogen-containing heterocycles:
Pyrrolidines: These five-membered rings are less strained and more stable than azetidines, leading to different reactivity profiles.
The uniqueness of this compound lies in its balance between stability and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-(3,3-dimethylbutyl)azetidine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)5-4-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
BTGQZMSSFKSXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



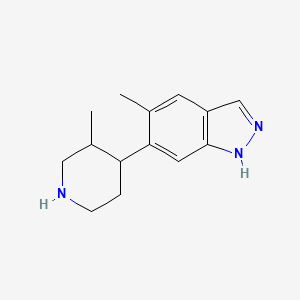
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)

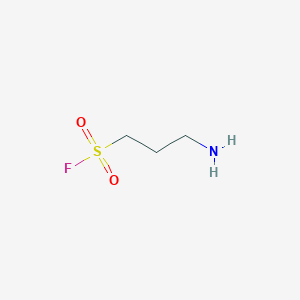
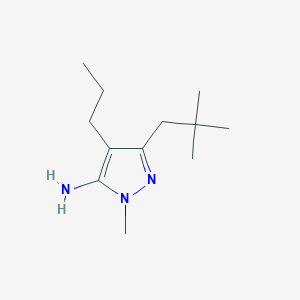


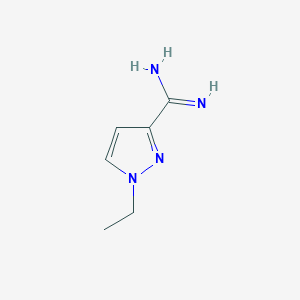
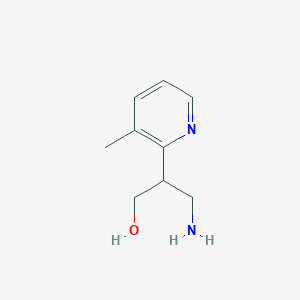
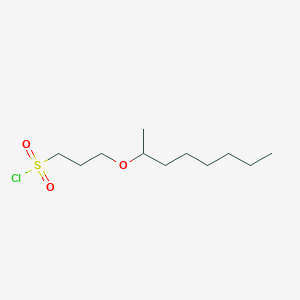
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
